2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKQGJZMZYCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with a pyrrolidine moiety, which is known for its versatility in drug discovery. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the anticancer effects on A549 human lung adenocarcinoma cells. The results indicated:
- Compound Efficacy : Compounds with specific substitutions on the pyrrolidine ring showed varying degrees of potency against cancer cells.
- Structure-Activity Relationship : The presence of electron-donating groups (like -NH2) enhanced activity, while electron-withdrawing groups reduced potency.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | A549 Cell Viability (%) | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 64% | 5.0 | Significant reduction in viability |
| Compound A | 78% | 10.0 | Weak activity |
| Compound B | 61% | 3.5 | Enhanced activity with -Cl substitution |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains, particularly Staphylococcus aureus. Research findings indicate:
- Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Resistant strain effective |
| Escherichia coli | 16 | Moderate activity |
| Klebsiella pneumoniae | 32 | Lower efficacy |
Case Studies
- Anticancer Study : A study conducted on various pyrrolidine derivatives revealed that modifications to the nitrogen atom in the pyrrolidine ring significantly impacted cytotoxicity against A549 cells. The incorporation of halogens into the aromatic system improved selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Study : In a comprehensive screening of antimicrobial properties, derivatives were tested against resistant strains, showing that specific substitutions enhanced efficacy against Staphylococcus aureus, suggesting potential for development into therapeutic agents .
Scientific Research Applications
Biological Activities
The compound is noted for its diverse biological activities, particularly in the realm of drug discovery. It serves as a versatile scaffold for the design of new therapeutic agents. Notable applications include:
- Inhibition of Biological Targets :
-
Potential Anticancer Activity :
- Research indicates that derivatives of pyrrolidine can exhibit anticancer properties by modulating pathways related to cell proliferation and apoptosis. For instance, certain analogs have shown effectiveness against retinoic acid-related orphan receptor gamma (RORγt), which is implicated in autoimmune conditions .
- Neurological Applications :
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of pyridine derivatives with oxopyrrolidine intermediates. The following methods have been documented:
- One-Step Synthesis : Utilizing advanced synthetic techniques that streamline the production process while maintaining high yields and purity.
- Modification of Functional Groups : The ability to introduce various substituents on the pyridine ring allows for the fine-tuning of biological activity, enhancing potency against specific targets while minimizing off-target effects .
Case Studies
Several studies highlight the effectiveness of this compound and its analogs:
- Antagonism of RORγt :
- Ocular Hypertension Models :
- Cancer Cell Line Studies :
Comparison with Similar Compounds
Key Structural Differences:
Pyridine vs. Pyrimidine Cores: describes pyrimidine-5-carbonitrile derivatives, where the six-membered aromatic ring contains two nitrogen atoms. The target’s pyridine ring (one nitrogen) may exhibit greater stability in certain synthetic conditions.
Substituent Effects: 2-Oxopyrrolidinyl (Target): A cyclic amide that can act as a hydrogen bond donor/acceptor, enhancing solubility in polar solvents. Methylpiperazinyl (): A basic tertiary amine that may improve water solubility when protonated but introduces conformational flexibility . Pyrazolo[3,4-d]pyrimidinyl (): A bulky, planar substituent that could enhance receptor binding via π-π stacking but reduce solubility . Thiophenyl (): A hydrophobic group that may lower aqueous solubility but improve lipid membrane permeability .
Physicochemical Properties
Molecular weight and substituent polarity significantly influence solubility and bioavailability:
- Target vs. : The target’s lower molecular weight (187 vs.
- Target vs.
Preparation Methods
Nucleophilic Substitution Using Halogenated Pyridine Precursors
A prominent method involves reacting a 4-halopyridine-2-carbonitrile with 2-oxopyrrolidine under basic conditions to form the desired compound. The halogen (commonly chlorine or bromine) acts as a leaving group facilitating nucleophilic attack by the pyrrolidinone nitrogen.
- Reagents and Conditions:
- Starting materials: 4-halopyridine-2-carbonitrile and 2-oxopyrrolidine.
- Bases: potassium hydride, sodium hydride, sodium methoxide, potassium carbonate, triethylamine, or cesium carbonate.
- Solvents: methanol, isopropanol, tert-butanol, dimethoxyethane, dimethyl sulfoxide, dichloromethane, acetonitrile, or toluene.
- Temperature: typically 0°C to 100°C, preferably 0°C to 70°C.
- Process Highlights:
- The reaction proceeds via nucleophilic substitution at the halogenated pyridine.
- The process minimizes separation steps and can yield optically pure compounds when stereogenic centers are involved.
- The reaction may be catalyzed or assisted by bases to deprotonate the pyrrolidinone nitrogen, enhancing nucleophilicity.
This method is described in detail in patent literature, which emphasizes the use of bases and solvents to optimize yield and purity while minimizing by-products.
Cyclization and Intermediate Formation
An alternative approach involves synthesizing an intermediate compound (e.g., compound of formula VI in patent literature) through reaction of precursors, followed by cyclization to form the pyrrolidinone ring attached to the pyridine.
Multicomponent Reactions and Groebke-Blackburn-Bienaymé Reaction
Recent synthetic advances include the use of multicomponent reactions such as the Groebke-Blackburn-Bienaymé reaction to assemble complex heterocycles including pyrrolidinone-substituted pyridines.
- Starting from pyridine-2-amines, aldehydes, and isonitriles under acidic conditions in solvents like methanol and THF.
- Reaction conditions involve stirring at 80°C for 4 hours or room temperature for 24 hours.
- This method allows the incorporation of various substituents and functional groups, including nitriles, to generate diverse derivatives efficiently.
Transition Metal Catalysis Approaches
Nickel-catalyzed reactions have been explored for constructing nitrogen-containing heterocycles including pyrrolidinone derivatives.
- Nickel-N-heterocyclic carbene catalysts facilitate cycloaddition reactions of cyanamides and diynes to form pyridine derivatives.
- Reductive cyclization with nickel catalysts and triethylsilane enables stereoselective formation of fused pyrrolidinone rings.
- These methods provide high stereoselectivity and yields up to 90-98% in related systems, suggesting potential applicability in synthesizing this compound.
Comparative Data Table of Preparation Methods
Research Findings and Observations
Base and Solvent Effects: The choice of base and solvent critically affects the reaction outcome. Strong bases like potassium hydride and sodium hydride enhance nucleophilicity but require careful handling. Polar aprotic solvents like DMSO and acetonitrile improve solubility and reaction rates.
Temperature Control: Maintaining reaction temperatures between 0°C and 70°C generally balances reaction rate and selectivity, preventing side reactions and decomposition.
Catalyst Usage: Catalytic amounts of 2-hydroxy-pyridine or transition metal catalysts (nickel) improve yields and stereochemical outcomes, especially in cyclization steps.
Scalability: The nucleophilic substitution method and multicomponent reactions have been demonstrated on multi-kilogram scales with consistent purity and yield, indicating industrial viability.
Stereochemistry: Optical purity can be achieved and maintained through these methods, important for pharmaceutical applications where stereochemistry influences biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving β-chloroenaldehyde derivatives as key intermediates to form the pyridine-pyrrolidone core . For example, coupling 4-cyanopyridine derivatives with activated pyrrolidinone moieties under reflux conditions in aprotic solvents (e.g., DMF or DCM) is a common approach. Intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify the presence of the pyrrolidinone ring (δ ~2.0–2.5 ppm for methylene protons) and pyridine nitrile group (δ ~7.5–8.5 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
- FT-IR : To confirm the nitrile stretch (~2200–2250 cm⁻¹) and carbonyl group (~1680–1720 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the pyrrolidinone ring. Desiccants like silica gel should be used to mitigate moisture absorption, as noted in safety protocols for analogous nitrile-containing compounds .
Advanced Research Questions
Q. How do structural modifications at the 2-position of the pyridine ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the pyrrolidinone group with other heterocycles (e.g., piperidinone or morpholine) to evaluate changes in target binding. For example, substituting with a β-chloroenamino group (as in related pyrimidines) enhances antimicrobial activity but reduces solubility .
- Biological Assays : Test modified derivatives against enzyme targets (e.g., kinases or proteases) using fluorescence polarization or SPR-based binding assays. Data from similar compounds show that bulky substituents at the 2-position improve selectivity but may lower bioavailability .
Q. What experimental strategies resolve discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Optimization of Reaction Conditions : Adjust temperature (e.g., 60–80°C for coupling reactions) and solvent polarity to improve intermediate stability. For example, switching from DMF to THF increases yields by 15–20% in analogous syntheses .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed nitriles or dimerized intermediates) and introduce scavenger reagents (e.g., molecular sieves) to suppress undesired pathways .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Utilize the compound’s SMILES string (
C1CC(=O)N(C1)C2=NC=CC(=C2)C#N) to predict binding modes with targets like CYP450 enzymes. Studies on similar pyridine-carbonitriles suggest that reducing logP values (<3) via substituent addition improves metabolic stability . - ADMET Prediction : Apply QSAR models to forecast solubility, permeability (Caco-2 assays), and toxicity (AMES test compatibility) for novel analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
